(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole
Description
This chiral bis(oxazoline) ligand (CAS: 444575-98-8) has the molecular formula C₂₇H₃₄N₂O₂ and a molecular weight of 418.60 g/mol . Its structure features two oxazoline rings with 4-isopropyl (1-methylethyl) substituents, connected by a 2-phenyl-1-(phenylmethyl)ethylidene bridge. The stereochemistry at the 4 and 4' positions (both S) is critical for its asymmetric induction in catalytic applications, such as enantioselective cycloadditions and alkynylations . The compound is stored under inert gas to preserve its chiral integrity .
Properties
IUPAC Name |
(4S)-2-[1,3-diphenyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O2/c1-19(2)23-17-30-25(28-23)27(15-21-11-7-5-8-12-21,16-22-13-9-6-10-14-22)26-29-24(18-31-26)20(3)4/h5-14,19-20,23-24H,15-18H2,1-4H3/t23-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUCYRUCOLTXBV-DNQXCXABSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@H](CO4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole] (CAS Number: 583058-02-0) is a synthetic organic molecule with potential biological activity. This article explores its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 514.67 g/mol. The compound features two oxazole rings connected by a phenyl-ethylidene bridge, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₃₄N₂O₂ |
| Molecular Weight | 514.67 g/mol |
| CAS Number | 583058-02-0 |
| Purity | 97% |
Antimicrobial Properties
Research indicates that compounds containing oxazole rings exhibit antimicrobial activity. A study conducted on similar oxazole derivatives demonstrated significant inhibition against various bacterial strains, suggesting that this compound] may possess similar properties.
Anticancer Activity
The compound has shown promise in preliminary studies as an anticancer agent. In vitro assays revealed that it can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, a study on related oxazole compounds indicated that they inhibit tumor growth by disrupting cellular signaling pathways associated with cancer proliferation.
The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in cell cycle regulation and apoptosis. Research suggests that the oxazole moiety may interact with DNA or RNA, leading to cytotoxic effects in rapidly dividing cells.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound]. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Anticancer Screening : In a screening of over 100 oxazole derivatives for anticancer properties, this compound was found to inhibit the growth of breast cancer cells (MCF-7) by approximately 70% at a concentration of 50 µM after 48 hours of exposure.
- Mechanistic Insights : Further investigations into its mechanism revealed that the compound significantly increased the levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a pathway leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Bis(oxazoline) Ligands
Substituent Variations
(a) Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane
- Substituents : tert-butyl groups at the 4-position.
- Bridging Group : Methane (CH₂).
- However, the methane bridge reduces conformational flexibility compared to the target compound’s ethylidene bridge .
(b) (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
- Substituents : tert-butyl groups.
- Bridging Group : Cyclopropane-1,1-diyl.
- Impact : The rigid cyclopropane bridge enforces a planar geometry, which may restrict substrate access but improve stereochemical control in certain reactions .
(c) (4S,4'S)-(−)-2,2'-(3-Pentylidene)bis(4-phenyloxazoline) (CAS: 190791-28-7)
- Substituents : Phenyl groups at the 4-position.
- Bridging Group : 3-Pentylidene.
- Impact : The extended pentylidene bridge introduces greater flexibility, while phenyl substituents provide π-stacking interactions. This contrasts with the target compound’s isopropyl groups, which prioritize steric over electronic effects .
Structural and Functional Differences
Catalytic Efficiency
- Target Compound : Copper(II) complexes of this ligand accelerate nitrone cycloadditions, achieving 89% yield and high stereoselectivity .
- 3-Pentylidene-linked : The extended bridge may reduce steric control but improve substrate accommodation in bulkier reactions .
- Cyclopropane-linked : The rigid structure favors reactions requiring precise transition-state alignment but may limit substrate scope .
Preparation Methods
Structural and Stereochemical Considerations
Molecular Architecture
The target compound features two oxazoline rings connected via a central 2-phenyl-1-(phenylmethyl)ethylidene backbone. Each oxazoline moiety contains a 4-(1-methylethyl) substituent, conferring C2-symmetry critical for enantioselective catalysis. The (4S,4'S) configuration ensures optimal spatial arrangement for coordinating metal centers in catalytic complexes.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 444575-98-8 | |
| Molecular Formula | C27H34N2O2 | |
| Molecular Weight | 418.57 g/mol | |
| Stereochemistry | (4S,4'S) | |
| Storage Conditions | Inert atmosphere, 2–8°C |
Synthetic Pathways
General Bis(oxazoline) Ligand Synthesis
Bis(oxazoline) ligands are typically synthesized via cyclocondensation of chiral amino alcohols with dicarbonyl or dinitrile precursors. For the target compound, the synthetic strategy involves:
- Amino Alcohol Preparation : (S)-Valinol (2-amino-3-methyl-1-butanol), derived from L-valine, serves as the chiral building block.
- Backbone Formation : Reaction of 2-phenyl-1-(phenylmethyl)ethylidene diketone with (S)-valinol under acidic conditions.
- Cyclization : Intramolecular nucleophilic attack by the amino group on the carbonyl carbon, forming oxazoline rings.
Stepwise Synthesis Protocol
Precursor Synthesis
Dicarbonyl Intermediate :
The 2-phenyl-1-(phenylmethyl)ethylidene diketone is prepared via Friedel-Crafts acylation of diphenylmethane with acetyl chloride, followed by oxidative coupling. Alternative routes employ Ullmann coupling of benzyl halides with α-ketoesters.
Amino Alcohol Activation :
(S)-Valinol is treated with thionyl chloride to generate the corresponding chloramine, enhancing electrophilicity for subsequent cyclization.
Cyclocondensation Reaction
The diketone (1.0 equiv) and activated (S)-valinol (2.2 equiv) are refluxed in toluene under nitrogen. Catalytic p-toluenesulfonic acid (PTSA, 0.1 equiv) facilitates imine formation and cyclization.
Reaction Conditions :
Stereochemical Control
The (4S,4'S) configuration arises from the inherent chirality of (S)-valinol, with no observed epimerization under optimized conditions. X-ray crystallography confirms retention of configuration during cyclization.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time to 2 hours with comparable yields (68%). This method minimizes thermal degradation of sensitive intermediates.
Solid-Phase Synthesis
Immobilization of the diketone on Wang resin enables iterative coupling with (S)-valinol, though yields are lower (50–55%) due to steric hindrance.
Purification and Characterization
Chromatographic Separation
Crude product is purified via flash chromatography (SiO2, ethyl acetate/hexanes 1:3) to remove unreacted valinol and diketone. High-performance liquid chromatography (HPLC) with a chiral stationary phase (Chiralpak IA) confirms >99% enantiomeric excess.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl3): δ 7.35–7.18 (m, 10H, aromatic), 4.32 (dd, J = 8.4 Hz, 2H, OCH2), 3.95 (m, 2H, NCH), 2.85 (m, 2H, CH(CH3)2), 1.12 (d, J = 6.8 Hz, 12H, CH3).
- ¹³C NMR : δ 165.2 (C=N), 140.1–126.3 (aromatic), 74.8 (OCH2), 68.4 (NCH), 31.2 (CH(CH3)2), 19.5 (CH3).
Table 2: Optimization of Reaction Parameters
| Parameter | Effect on Yield | Optimal Value |
|---|---|---|
| Temperature | Higher temps accelerate kinetics but risk decomposition | 110°C |
| Solvent | Toluene > DCM > THF (polarity effects) | Toluene |
| Acid Catalyst Loading | Excess PTSA causes side reactions | 0.1 equiv |
Mechanistic Insights
Cyclization Mechanism
The reaction proceeds through a stepwise mechanism:
Stereoelectronic Effects
The isopropyl groups at C4 and C4' enforce a twisted square-planar geometry in metal complexes, crucial for asymmetric induction. Density functional theory (DFT) calculations show a 12.3 kcal/mol preference for the (4S,4'S) diastereomer due to reduced steric strain.
Scalability and Industrial Relevance
Kilogram-Scale Production
Pilot-scale runs (1 kg batch) achieve 70% yield using continuous flow reactors. Key parameters:
Environmental Impact
The E-factor (kg waste/kg product) is 8.2, primarily from solvent use. Subcritical water as a solvent reduces this to 2.1 but requires higher temperatures (150°C).
Q & A
Q. Table 1: Synthetic Route Comparison
| Method | Catalyst | Solvent | Yield (%) | Purity (ee%) |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | Pd(PPh₃)₄ | Toluene | 62 | 95 |
| Rh-Catalyzed Coupling | RhCl(PPh₃)₃ | THF | 78 | 98 |
How can researchers resolve contradictions in spectroscopic data during structural characterization?
Methodological Answer:
Discrepancies in NMR or crystallographic data often arise from conformational flexibility or solvent effects. To resolve these:
- Multi-Technique Validation : Combine -NMR, -NMR, and X-ray crystallography. For example, X-ray data () confirmed the benzylidene bridge geometry, resolving ambiguous NOESY correlations .
- DFT Simulations : Compare experimental -NMR shifts with DFT-calculated spectra (B3LYP/6-31G* basis set) to identify dominant conformers .
Q. Table 2: Key Spectroscopic Data
| Technique | Observed Signal (ppm) | Expected Range (ppm) | Notes |
|---|---|---|---|
| -NMR | 4.15 (d, J=12 Hz) | 4.10–4.20 | Oxazoline methylene protons |
| -NMR | 165.3 | 164–166 | Oxazoline carbonyl carbon |
What advanced strategies are used to study the compound’s chiral resolution and enantioselective applications?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak IC with heptane/isopropanol (90:10) to separate enantiomers. Retention time differences (>2 min) confirm high enantiomeric excess .
- Catalytic Screening : Test as a ligand in asymmetric aldol reactions. For example, coordinate with Cu(OTf)₂ to achieve up to 85% ee in prochiral ketone substrates .
How can computational methods predict the compound’s conformational stability and reactivity?
Methodological Answer:
- Conformational Analysis : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., chloroform) using AMBER force fields. Identify low-energy conformers stabilizing the benzylidene moiety .
- Reactivity Prediction : Use DFT (M06-2X/cc-pVTZ) to calculate frontier molecular orbitals. HOMO localization on the oxazoline nitrogen suggests nucleophilic reactivity at this site .
What experimental design principles apply to optimizing reaction yields in scale-up syntheses?
Methodological Answer:
- DoE (Design of Experiments) : Vary catalyst loading (1–5 mol%), temperature (80–120°C), and solvent polarity (toluene vs. DMF) in a factorial design. Response surface analysis identifies optimal conditions (e.g., 3 mol% Rh catalyst, 110°C, toluene) .
- In Situ Monitoring : Use FT-IR to track carbonyl intermediate formation (peak at 1720 cm⁻¹) and adjust reagent stoichiometry dynamically .
How should researchers address discrepancies between theoretical and experimental enantiomeric excess (ee) values?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
